1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18211465
InChI: InChI=1S/C10H8N2O3/c11-5-7-1-2-8(12-6-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid

CAS No.:

Cat. No.: VC18211465

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 1-(5-cyanopyridin-2-yl)oxycyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c11-5-7-1-2-8(12-6-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
Standard InChI Key KNDDGXZMHGIMDN-UHFFFAOYSA-N
Canonical SMILES C1CC1(C(=O)O)OC2=NC=C(C=C2)C#N

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid likely involves the following steps, inferred from analogous cyclopropane derivatives :

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using a dihalocarbene or transition-metal-catalyzed methods.

  • Etherification: Introduction of the pyridinyloxy group through nucleophilic substitution between a cyclopropane-bearing alcohol and 2-chloro-5-cyanopyridine.

  • Carboxylic Acid Functionalization: Oxidation of a precursor methyl ester or direct carboxylation under acidic conditions.

Example Reaction Scheme

Cyclopropanol derivative+2-Chloro-5-cyanopyridineBase1-[(5-Cyanopyridin-2-yl)oxy]cyclopropaneOxidationTarget Acid\text{Cyclopropanol derivative} + \text{2-Chloro-5-cyanopyridine} \xrightarrow{\text{Base}} \text{1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane} \xrightarrow{\text{Oxidation}} \text{Target Acid}

Challenges in Synthesis

  • Ring Strain: The cyclopropane ring’s inherent strain necessitates mild reaction conditions to prevent decomposition .

  • Regioselectivity: Ensuring the correct positioning of the cyano and oxy groups on the pyridine ring requires precise stoichiometric control .

Physicochemical Properties

Spectral Data (Predicted)

PropertyValue/Description
IR (cm⁻¹)1700–1750 (C=O stretch), 2240 (C≡N stretch)
¹H NMR (δ ppm)1.2–1.8 (cyclopropane CH₂), 8.5 (pyridine H)
MS (m/z)204 [M⁺], 158 [M−COOH]

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and cyano groups .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ester or nitrile functionalities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator